
1,3-Dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid is an organic compound with the molecular formula C9H12O5. It is a dicarboxylic acid, meaning it contains two carboxylic acid functional groups. This compound is also characterized by a cyclopentane ring with two methyl groups and a ketone group attached to it .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid can be synthesized through various organic reactions. One common method involves the reaction of 1,3-dimethylcyclopentane with oxalyl chloride to introduce the oxo and carboxylic acid groups. The reaction is typically carried out under anhydrous conditions with a suitable solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable processes such as catalytic oxidation of cyclopentane derivatives. The use of catalysts like palladium or platinum can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as alcohols (for esterification) or amines (for amidation) are used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of more oxidized carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
Scientific Research Applications
1,3-Dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,3-dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s carboxylic acid groups can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modulating their activity. The ketone group may also participate in interactions with nucleophilic residues in proteins .
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethylcyclopentane: Lacks the oxo and carboxylic acid groups.
2-Oxocyclopentane-1,3-dicarboxylic acid: Similar structure but without the methyl groups.
Cyclopentanedicarboxylic acid: Lacks the oxo and methyl groups.
Uniqueness
1,3-Dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid is unique due to the presence of both methyl groups and the oxo group on the cyclopentane ring, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .
Properties
Molecular Formula |
C9H12O5 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
1,3-dimethyl-2-oxocyclopentane-1,3-dicarboxylic acid |
InChI |
InChI=1S/C9H12O5/c1-8(6(11)12)3-4-9(2,5(8)10)7(13)14/h3-4H2,1-2H3,(H,11,12)(H,13,14) |
InChI Key |
SWRMXQUCBGGGAO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC(C1=O)(C)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



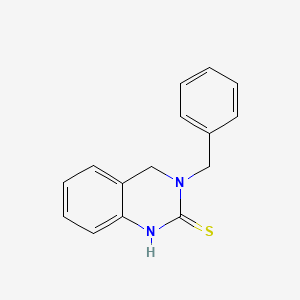
![5-[(3-Methylbutyl)amino]pentan-1-ol](/img/structure/B13870328.png)
![8,22-Dibromo-3,15-diphenylheptacyclo[15.7.1.15,9.02,16.04,14.021,25.013,26]hexacosa-1(25),2(16),3,5(26),6,8,10,12,14,17,19,21,23-tridecaene](/img/structure/B13870331.png)
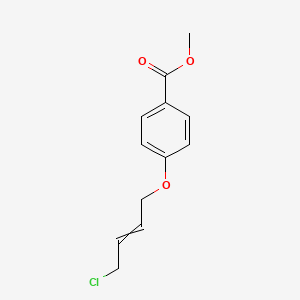
![N-[2-(2-Bromopyridin-3-yl)ethyl]acetamide](/img/structure/B13870355.png)
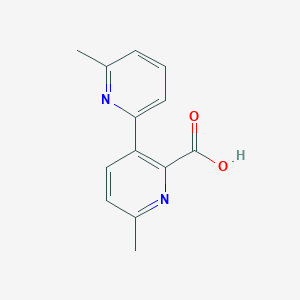
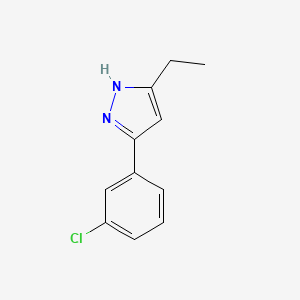
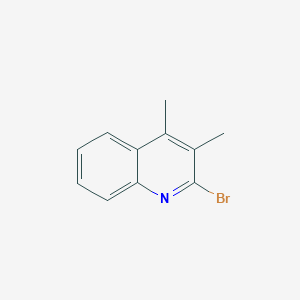
![3-[(3,4-diaminophenoxy)methyl]Benzonitrile](/img/structure/B13870394.png)
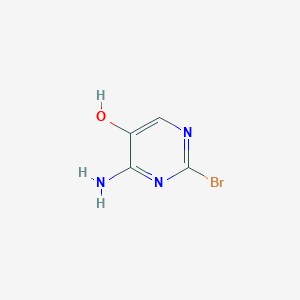
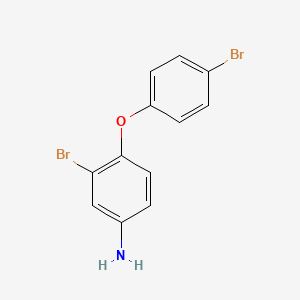
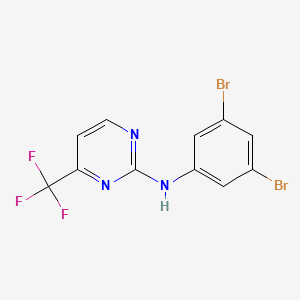
![2-[[(2,3-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13870416.png)
